Epitaxial GaN Deposition Directly on 4H-SiC Without AlN Buffer Layer Using TDMAG vs. Conventional TMG/TEG CVD
TDMAG enables epitaxial GaN growth directly on 4H-SiC (0001) without any AlN buffer or seed layer—a requirement for conventional MOCVD using TMG or TEG. XRD pole figures confirmed the epitaxial relationship GaN(0002)‖SiC(0004) and GaN(10–13)‖SiC(10–12) with six-fold symmetry, and cross-sectional STEM-HAADF imaging verified crystalline registry starting from the film/substrate interface (first ~6 nm) [1]. In contrast, standard MOCVD GaN on SiC using TMG/NH₃ at ~800–1000 °C universally requires an AlN interlayer to facilitate nucleation due to poor wetting of GaN on SiC [1][2]. This represents a direct head-to-head process capability advantage.
| Evidence Dimension | Need for AlN buffer layer for epitaxial GaN on 4H-SiC |
|---|---|
| Target Compound Data | No AlN buffer layer required; epitaxial GaN grown directly on 4H-SiC at 250 °C by plasma ALD |
| Comparator Or Baseline | TMG (and TEG) in MOCVD: AlN buffer layer required for epitaxial GaN on SiC at ~800–1000 °C |
| Quantified Difference | Elimination of entire AlN buffer layer deposition step; deposition temperature reduced from ~800–1000 °C to 250 °C |
| Conditions | ALD with 4 s TDMAG pulse, 9 s NH₃ plasma pulse, 250 °C substrate temperature, 4H-SiC (0001); verified by XRD pole figures, STEM-HAADF, SAED |
Why This Matters
Eliminating the AlN buffer layer simplifies HEMT device fabrication, reduces thermal budget, and enables direct integration of GaN on SiC—a critical differentiator for procurement in GaN power/RF device manufacturing.
- [1] Rouf, P.; O'Brien, N.J.; Buttera, S.C.; Martinovic, I.; Bakhit, B.; Martinsson, E.; Palisaitis, J.; Hsu, C.; Pedersen, H. Epitaxial GaN using Ga(NMe₂)₃ and NH₃ plasma by atomic layer deposition. J. Mater. Chem. C 2020, 8, 8457–8465. View Source
- [2] Rouf, P. et al. ALD2020 Session AA-WeM-3: Atomic Layer Epitaxy of GaN Directly on 4H-SiC using Ga–N Bonded Precursors. AVS 20th International Conference on Atomic Layer Deposition, 2020. View Source
